![molecular formula C8H12N2O B1588010 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 701911-46-8](/img/structure/B1588010.png)
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an ethyl group (C2H5) and a carbaldehyde group (CHO) attached to the pyrazole ring .
Chemical Reactions Analysis
Pyrazoles, including “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, but specific reactions involving this compound are not detailed in the available literature.
Scientific Research Applications
Antibacterial Properties
The pyrazole scaffold, which is a part of the “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” structure, has been reported to possess antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.
Anti-inflammatory Activity
Compounds with a pyrazole core have been found to exhibit anti-inflammatory activity . Therefore, “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the development of anti-inflammatory drugs.
Anticancer Potential
The pyrazole scaffold has also been associated with anticancer properties . This suggests that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could be explored for its potential use in cancer treatment.
Analgesic Activity
The pyrazole core is known to exhibit analgesic properties . This implies that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could be used in the development of pain relief medications.
Anticonvulsant Properties
Compounds containing a pyrazole core have been found to possess anticonvulsant properties . This suggests that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the treatment of seizure disorders.
Anthelmintic Activity
The pyrazole scaffold has been associated with anthelmintic activity . This indicates that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could be used in the development of drugs for treating parasitic worm infections.
Antioxidant Properties
Compounds with a pyrazole core have been found to exhibit antioxidant properties . This suggests that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could potentially be used in the development of antioxidant supplements.
Herbicidal Activity
The pyrazole scaffold is known to exhibit herbicidal properties . This implies that “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” could be used in the development of new herbicides.
Future Directions
The future directions for research on “1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” and similar compounds are likely to involve further exploration of their synthesis, reactions, and biological activities. Given the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , there is significant potential for future research in these areas.
properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-10-7(3)8(5-11)6(2)9-10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKOKWXOWTVYJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390119 | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
701911-46-8 | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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